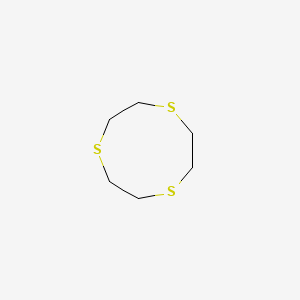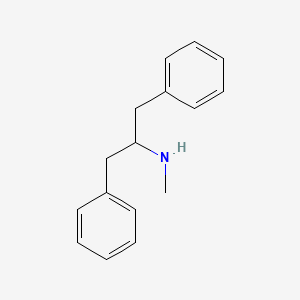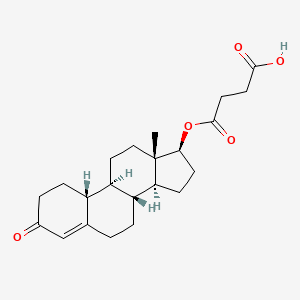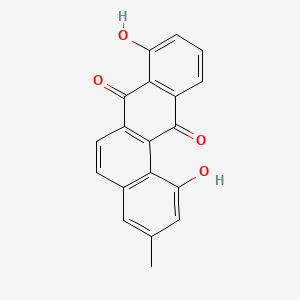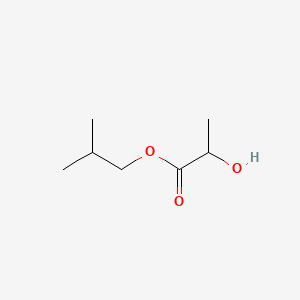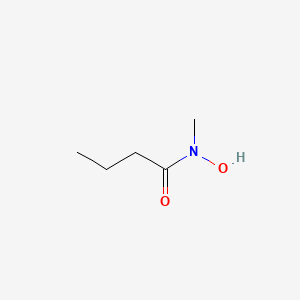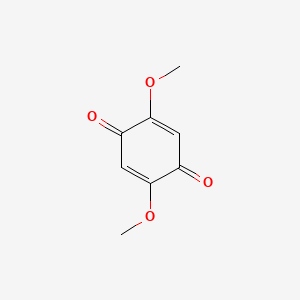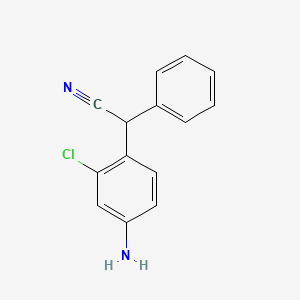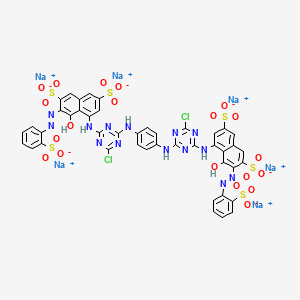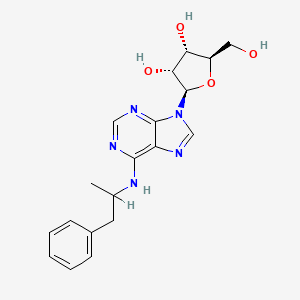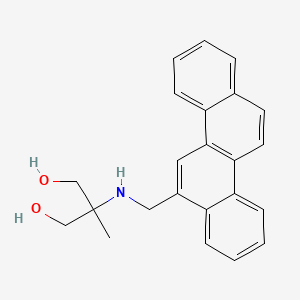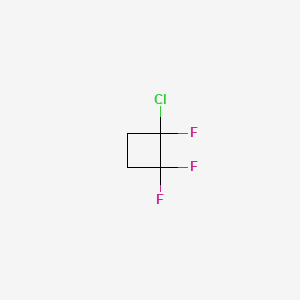
1-Chlor-1,2,2-Trifluorcyclobutan
Übersicht
Beschreibung
1-Chloro-1,2,2-trifluorocyclobutane is an organofluorine compound with the molecular formula C4H4ClF3 It is a cyclobutane derivative where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2,2-trifluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of new pharmaceuticals with unique properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.
Wirkmechanismus
Target of Action
The primary target of 1-Chloro-1,2,2-trifluorocyclobutane is the neuronal voltage-gated sodium (Na+) channels . These channels play a key role in the generation and propagation of action potentials in excitable cells .
Mode of Action
1-Chloro-1,2,2-trifluorocyclobutane interacts with its targets by inhibiting the neuronal Na+ channels . This inhibition is achieved through a reversible membrane potential-independent mechanism . The compound also causes a hyperpolarizing shift in the voltage-dependence of steady-state inactivation in dorsal root ganglion neurons .
Biochemical Pathways
The inhibition of neuronal Na+ channels by 1-Chloro-1,2,2-trifluorocyclobutane affects the glutamate release and intracellular calcium (Ca2+) levels . Specifically, it inhibits glutamate release evoked by 4-aminopyridine or veratridine, and veratridine-evoked increases in intracellular Ca2+ .
Result of Action
The result of 1-Chloro-1,2,2-trifluorocyclobutane’s action is the significant inhibition of Na+ channel-mediated glutamate release and increases in intracellular Ca2+ . This leads to changes in neuronal activity and potentially impacts various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trifluorocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutene with chlorine trifluoride under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the selective substitution of hydrogen atoms with fluorine and chlorine.
Industrial Production Methods: In industrial settings, the production of 1-chloro-1,2,2-trifluorocyclobutane often involves the use of specialized reactors that can handle the reactive nature of chlorine trifluoride. The process is optimized to maximize yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,2,2-trifluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated cyclobutanones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Fluorinated cyclobutanols or amines.
Oxidation: Fluorinated cyclobutanones or carboxylic acids.
Reduction: Partially or fully hydrogenated cyclobutane derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1,1,2-Trifluoro-2-chlorocyclobutane
- 1,2,2-Trifluoro-1-chlorocyclobutane
- 1,2-Dichlorohexafluorocyclobutane
Comparison: 1-Chloro-1,2,2-trifluorocyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, the presence of three fluorine atoms and one chlorine atom in a cyclobutane ring makes it more reactive in certain substitution and oxidation reactions compared to compounds with different halogenation patterns. This uniqueness is leveraged in various applications where specific reactivity and stability are required.
Eigenschaften
IUPAC Name |
1-chloro-1,2,2-trifluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYDYODFHABLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984597 | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-71-2 | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)
